molecular formula C5H8O2 B1590109 3,7-Dioxabicyclo[4.1.0]heptane CAS No. 286-22-6

3,7-Dioxabicyclo[4.1.0]heptane

Cat. No.: B1590109
CAS No.: 286-22-6
M. Wt: 100.12 g/mol
InChI Key: XGDSKVZBNGTARC-UHFFFAOYSA-N
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Description

3,7-Dioxabicyclo[4.1.0]heptane, also known as 4,7-Dioxabicyclo[4.1.0]heptane, is a bicyclic organic compound with the molecular formula C5H8O2. It is characterized by a unique structure that includes two oxygen atoms within a seven-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,7-Dioxabicyclo[4.1.0]heptane can be synthesized through the reaction of 3,6-dihydro-2H-pyran with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane. The reaction is typically carried out at 0°C and then allowed to warm to room temperature, resulting in the formation of the desired compound. The reaction mixture is then treated with a saturated aqueous solution of sodium bicarbonate, and the organic layer is separated, dried, and concentrated to yield the product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis involving m-CPBA and 3,6-dihydro-2H-pyran can be scaled up for larger production .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dioxabicyclo[4.1.0]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

3,7-Dioxabicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 3,7-Dioxabicyclo[4.1.0]heptane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. Detailed studies on its mechanism of action are still ongoing, with a focus on its potential as a modulator of enzymatic activity .

Comparison with Similar Compounds

    3,6-Dihydro-2H-pyran: A precursor in the synthesis of 3,7-Dioxabicyclo[4.1.0]heptane.

    Tetrahydrofuran: Another cyclic ether with similar properties but a different ring structure.

    1,4-Dioxane: A six-membered ring ether with two oxygen atoms, similar in functionality but differing in ring size.

Uniqueness: this compound is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions in chemical reactions and biological systems, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3,7-dioxabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-2-6-3-5-4(1)7-5/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDSKVZBNGTARC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475944
Record name 3,7-dioxabicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286-22-6
Record name 3,7-dioxabicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dioxabicyclo[4.1.0]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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